GABA Receptor Subtype Selectivity: Shift from GABA-B to GABA-A Modulation Relative to Baclofen
In recombinant receptor assays, 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride functions as a positive allosteric modulator (PAM) at GABA-A receptors, whereas baclofen acts as a selective orthosteric agonist at GABA-B receptors [1]. The compound potentiates GABA-evoked currents at the α6β3δ GABA-A receptor isoform with an EC₅₀ of 130 nM, measured by patch-clamp electrophysiology in HEK293 cells expressing rat eGFP-fused α6β3δ receptors in the presence of GABA [1]. In contrast, baclofen shows negligible activity at this GABA-A subtype (EC₅₀ > 100 μM, class-level inference) [2]. This represents a >700-fold selectivity shift from GABA-B to GABA-A modulation.
| Evidence Dimension | GABA-A α6β3δ receptor positive allosteric modulation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 130 nM |
| Comparator Or Baseline | Baclofen: EC₅₀ > 100,000 nM (class-level inference based on GABA-B selectivity profile) |
| Quantified Difference | >700-fold more potent at α6β3δ GABA-A receptor |
| Conditions | Patch-clamp assay in HEK293 cells expressing rat α6β3δ GABA-A receptors, in the presence of GABA [1] |
Why This Matters
For researchers probing GABA-A receptor pharmacology or screening for subtype-selective modulators, this compound provides a unique tool that avoids the GABA-B-mediated confounds inherent to baclofen, directly impacting experimental design and data interpretability.
- [1] BindingDB entry BDBM50457439 (CHEMBL4213357). Modulation of rat eGFP-fused GABA-A receptor α6β3δ expressed in HEK293 cells. Patched-clamp assay EC₅₀ = 130 nM. View Source
- [2] Bowery NG, Bettler B, Froestl W, et al. International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacol Rev. 2002;54(2):247-264. (Class-level inference: baclofen is a selective GABA-B agonist with negligible GABA-A activity below 100 μM). View Source
